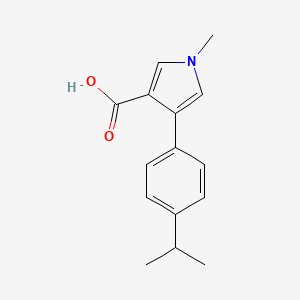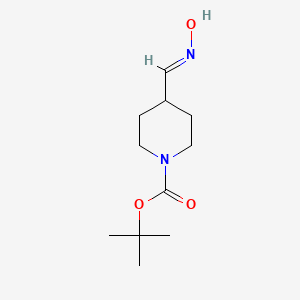
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C6H7ClO4 and a molecular weight of 178.57 g/mol . It is also known by the name Ethyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a chlorocarbonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form oxiranecarboxylic acid and ethyl chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the oxirane ring to form diols.
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Wirkmechanismus
The mechanism of action of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chlorocarbonyl group can undergo substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. These reactions enable the compound to modify molecular targets and pathways, such as enzymes and receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as:
Ethyl oxirane-2-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Oxiranecarboxylic acid, 3-(bromocarbonyl)-, ethyl ester: Contains a bromocarbonyl group instead of a chlorocarbonyl group, leading to different reactivity and reaction conditions.
Eigenschaften
CAS-Nummer |
183508-40-9 |
|---|---|
Molekularformel |
C6H7ClO4 |
Molekulargewicht |
178.57 g/mol |
IUPAC-Name |
ethyl (2S,3S)-3-carbonochloridoyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H7ClO4/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
FGPIILQTNRSYKS-IMJSIDKUSA-N |
SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)Cl |
Kanonische SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
Synonyme |
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


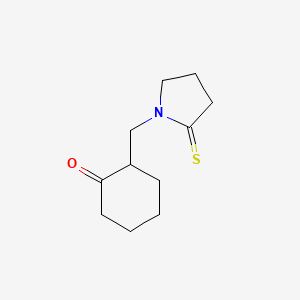

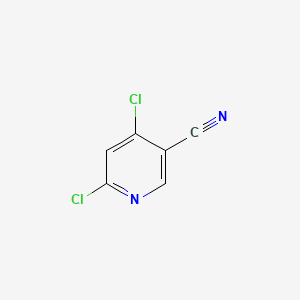
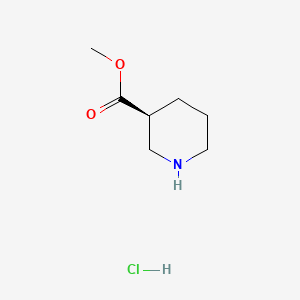
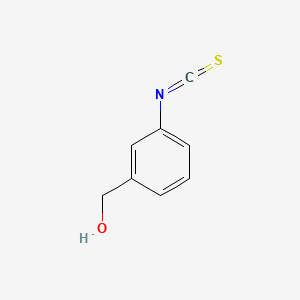
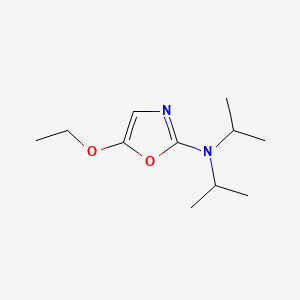
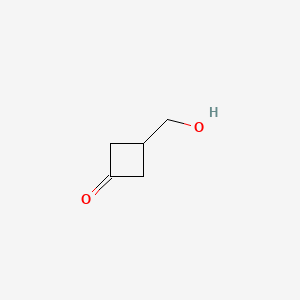
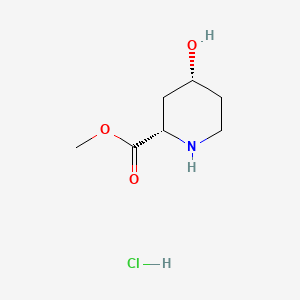
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
